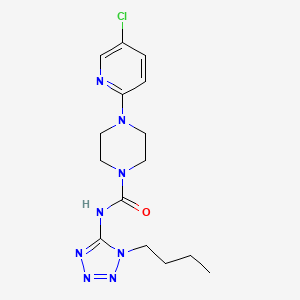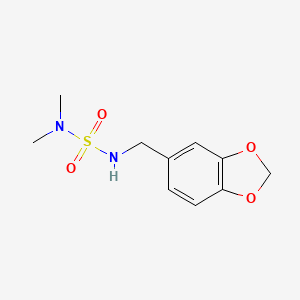
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylsulfamide
描述
N-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylsulfamide, also known as benzodioxole sulfamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is a sulfonamide derivative that contains a benzodioxole ring, which is a common structural motif found in many biologically active compounds. Benzodioxole sulfamide has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
作用机制
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylsulfamide sulfamide involves the inhibition of various enzymes and proteins involved in cellular processes. One of the main targets of this compound is carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH and ion balance in cells. Benzodioxole sulfamide has been shown to inhibit carbonic anhydrase by binding to its active site and blocking its activity. This leads to a decrease in the production of bicarbonate ions, which are essential for buffering the pH of the blood and other bodily fluids.
Biochemical and Physiological Effects:
Benzodioxole sulfamide has several biochemical and physiological effects on the body. It has been shown to reduce the activity of carbonic anhydrase in the kidneys, which can lead to a decrease in the reabsorption of bicarbonate ions and an increase in the excretion of urine. This effect can be useful in the treatment of conditions such as glaucoma and edema, which are characterized by an accumulation of fluid in the body. Benzodioxole sulfamide has also been shown to reduce the production of cholesterol and other lipids in the liver, which can be beneficial in the treatment of hyperlipidemia and other metabolic disorders.
实验室实验的优点和局限性
Benzodioxole sulfamide has several advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to inhibit carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, N'-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylsulfamide sulfamide can also have off-target effects on other enzymes and proteins, which can complicate data interpretation. Another limitation is that the compound can be difficult to synthesize and purify, which can lead to low yields and impurities in the final product.
未来方向
There are several future directions for research on N'-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylsulfamide sulfamide. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Benzodioxole sulfamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Another area of research is in the development of new inhibitors of carbonic anhydrase and other enzymes involved in cellular processes. Benzodioxole sulfamide can serve as a starting point for the design and synthesis of new compounds with improved potency and selectivity. Finally, future research can also focus on the synthesis and characterization of other sulfonamide derivatives with different structural motifs and biological activities.
科学研究应用
Benzodioxole sulfamide has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and biotechnology. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer and other diseases. Benzodioxole sulfamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been investigated as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol and other lipids.
属性
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)17(13,14)11-6-8-3-4-9-10(5-8)16-7-15-9/h3-5,11H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUJNGDXHICNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[phenyl(phenylthio)acetyl]amino}benzamide](/img/structure/B3953947.png)
![methyl 4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B3953952.png)
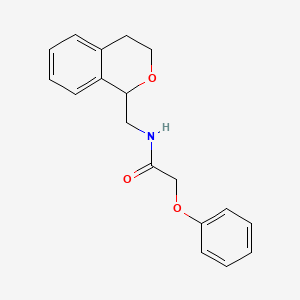
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3953979.png)
![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide](/img/structure/B3953986.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3953991.png)
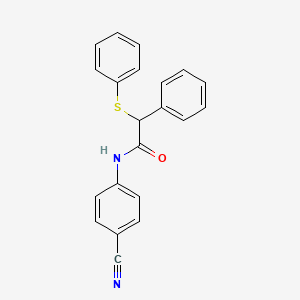
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B3954005.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3954009.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide](/img/structure/B3954011.png)
![{[4-(ethoxycarbonyl)phenyl]amino}(oxo)acetic acid](/img/structure/B3954029.png)
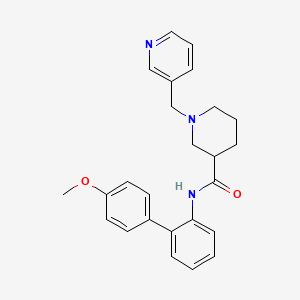
![2-{[phenyl(phenylthio)acetyl]amino}benzamide](/img/structure/B3954042.png)
